[4-(Oxetan-3-yloxy)-phenyl]-methanol

lipophilicity XLogP3 oxetane effect

Lead optimization often stalls due to poor solubility and rapid CYP450 metabolism. [4-(Oxetan-3-yloxy)phenyl]methanol solves this by incorporating a strained oxetane ring: • Lowers LogD (XLogP3-AA = 0.7) and boosts aqueous solubility • Redirects metabolic clearance from CYP oxidation to mEH-catalyzed hydrolysis • Adds conformational restraint without enlarging the molecule. Supplied as ≥95% pure solid or light-yellow oil; ready for immediate dispatch.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 1780449-65-1
Cat. No. B1405086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Oxetan-3-yloxy)-phenyl]-methanol
CAS1780449-65-1
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1C(CO1)OC2=CC=C(C=C2)CO
InChIInChI=1S/C10H12O3/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10-11H,5-7H2
InChIKeyAZHPOLXFEFDJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Oxetan-3-yloxy)-phenyl]-methanol Physicochemical & Procurement Profile


[4-(Oxetan-3-yloxy)-phenyl]-methanol (CAS 1780449‑65‑1) is a para‑substituted benzyl‑alcohol derivative in which the phenolic oxygen is linked to an oxetane ring via the 3‑position [1]. The compound carries a single hydrogen‑bond donor (the primary alcohol), three hydrogen‑bond acceptors (the oxetane oxygen, the ether oxygen and the alcohol oxygen), a computed XLogP3‑AA of 0.7, and a topological polar surface area of 38.7 Ų [1]. Commercially, it is typically supplied as a ≥95 % pure solid or light‑yellow oil, with a molecular weight of 180.20 g·mol⁻¹ and the molecular formula C₁₀H₁₂O₃ [1]. These characteristics place it among the small, polar oxetane‑containing building blocks that are increasingly used in medicinal chemistry to fine‑tune solubility, lipophilicity and metabolic stability without substantially enlarging the molecule [2].

Building Block Class
Oxetane-containing benzyl alcohol scaffold for medicinal chemistry
Key Profile
High polarity, low LogP (XLogP3 0.7), single H-bond donor
Supports solubility and reduced non-specific binding
Supply Form
≥95% purity, solid or light-yellow oil
Typical research-grade supply

[4-(Oxetan-3-yloxy)-phenyl]-methanol: Why Analogs Fall Short


Although [4-(Oxetan-3-yloxy)-phenyl]-methanol appears to be a simple benzyl‑alcohol derivative, its oxetane‑3‑yloxy substituent introduces a distinct combination of polarity, hydrogen‑bond acceptor capacity and conformational restraint that is absent in common analogs such as 4‑(hydroxymethyl)phenol or the corresponding tetrahydrofuran (THF) ether [1][2]. The oxetane ring is a strained, polar four‑membered heterocycle that can simultaneously lower lipophilicity (LogD/LogP), increase aqueous solubility, reduce the basicity of adjacent amines (when present) and redirect metabolic clearance away from cytochrome P450 oxidation toward microsomal epoxide hydrolase (mEH)‑catalyzed hydrolysis [2][3]. Consequently, exchanging this building block for a non‑oxetane congener can alter multiparameter property profiles sufficiently to compromise lead optimisation or scale‑up feasibility. The quantitative evidence below demonstrates exactly where [4-(Oxetan-3-yloxy)-phenyl]-methanol shows measurable differentiation relative to the closest structural comparators.

This compound
Oxetane-ether benzyl alcohol
4-(Hydroxymethyl)phenol analog
Lacks oxetane polarity and conformational restriction; may shift LogD and solubility profile, reducing lead-optimization predictability.
This compound
Oxetane-containing building block
THF-ether analog
More flexible ring, lower ring strain; conformational restraint and H-bond acceptor geometry differ, which may alter target-binding reproducibility.
This compound
Primary alcohol handle
Benzylamine analog
Large LogD difference (>1.5 units); amine basicity alters permeability and off-target profiles; property space may not transfer.

[4-(Oxetan-3-yloxy)-phenyl]-methanol Quantitative Differentiation Evidence


Lipophilicity: Oxetane vs. Phenol Analog

Replacing the phenolic –OH in 4‑(hydroxymethyl)phenol with an oxetan‑3‑yloxy group reduces computed lipophilicity. The target compound shows an XLogP3‑AA of 0.7 [1], whereas 4‑(hydroxymethyl)phenol has a predicted LogP of 0.902 [2]. This –0.202 log unit decrease is consistent with the well‑documented ability of the oxetane oxygen to act as a hydrogen‑bond acceptor, increasing polarity and lowering LogD/LogP relative to the simple phenol [3].

Lipophilicity vs. Phenol
Cross-study comparable
Δ LogP = –0.202
Target XLogP3 0.7 vs phenol LogP 0.902
Lower lipophilicity supports higher aqueous solubility and reduced non-specific binding.
Predicted values; context-dependent.
lipophilicity XLogP3 oxetane effect

Lipophilicity: Alcohol vs. Benzylamine Analog

When the primary alcohol is converted to a primary amine, the lipophilicity drops more dramatically. The target alcohol has XLogP3‑AA = 0.7 [1], whereas [4-(Oxetan-3-yloxy)phenyl]methanamine (CAS 1349719‑23‑8) has a computed XLogP of 0.4 and a measured ACD/LogD (pH 7.4) of –1.43 . The difference in XLogP (Δ = –0.3) and the negative LogD value for the amine underscore that the alcohol form provides a meaningfully different lipophilicity window, which affects both solubility and permeability in drug‑design programs.

Lipophilicity vs. Amine
Cross-study comparable
ΔXLogP –0.3; LogD gap >1.5
Alcohol XLogP 0.7 vs amine LogD –1.43
Functional-group swap dramatically alters partitioning; aligns procurement with desired property space.
Measured/computed logD; amine form not interchangeable.
LogD hydrogen‑bond donor amine basicity

Solubility Gain: Oxetane vs. gem-Dimethyl

Although direct solubility data for [4-(Oxetan-3-yloxy)-phenyl]-methanol are not publicly available, the oxetane‑for‑gem‑dimethyl substitution strategy provides a highly reproducible class‑level effect. In a comprehensive review of oxetane‑containing drug candidates, replacement of a gem‑dimethyl group with an oxetane ring increased aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing metabolic degradation in the majority of cases [1]. This effect arises from the oxetane’s high polarity and its capacity to serve as a hydrogen‑bond acceptor without introducing additional rotatable bonds [2].

Solubility Gain vs. gem-Dimethyl
Class-level
4× to >4000× solubility increase reported for oxetane class
Class-level evidence supports oxetane-enabled solubility improvement; direct data to verify.
Review-based; compound-specific measurement needed.
aqueous solubility gem‑dimethyl isostere property tuning

pKa Modulation of Adjacent Amines

The oxetan‑3‑yloxy group can act as an electron‑withdrawing substituent that lowers the pKa of nearby basic nitrogens. Although [4-(Oxetan-3-yloxy)-phenyl]-methanol itself does not contain a basic amine, its immediate amine analog [4-(Oxetan-3-yloxy)phenyl]methanamine has a predicted pKa of 9.21 ± 0.10 . By comparison, the unsubstituted benzylamine has a pKa of approximately 9.34 [1]. This –0.13 unit shift is modest, but when the oxetane is placed closer to the amine (e.g., as in fenebrutinib, where the oxetane directly attached to a piperazine reduced the pKaH from 7.8 to 6.3) the effect becomes therapeutically decisive [2]. Therefore, procuring the alcohol building block provides a synthetic entry point to derivatives where the oxetane can be positioned to achieve specific pKa modulation.

pKa Modulation of Amines
Class-level
ΔpKa –0.13 (benzylamine analog); fenebrutinib example –1.5
Oxetane may lower adjacent amine pKa; enables selectivity tuning in downstream analogs.
Class inference; proximity-dependent effect.
pKa amine basicity oxetane inductive effect

Ring Strain & Conformational Rigidity vs. THF Analog

The oxetane ring is a four‑membered cyclic ether with a ring strain of ~106 kJ·mol⁻¹, whereas the five‑membered tetrahydrofuran (THF) ring has significantly lower strain and behaves more like a conventional acyclic ether . This strain endows oxetanes with a unique conformational profile: the ring is essentially planar and restricts the orientation of the attached aryl‑oxy group, reducing the number of accessible conformations relative to the THF analog. In medicinal chemistry, this conformational restriction has been shown to improve binding selectivity and reproducibility of biological assays [1]. The target compound, by virtue of its oxetan‑3‑yloxy linkage, therefore offers a more defined three‑dimensional presentation of the benzyl‑alcohol pharmacophore compared to the corresponding 4‑(tetrahydrofuran‑3‑yloxy)benzyl alcohol.

Ring Strain vs. THF
Class-level
Oxetane strain ~106 kJ/mol; THF lower strain, more flexible
Conformational restriction may improve target-binding reproducibility vs. THF analog.
Qualitative; review-derived.
ring strain conformational restriction oxetane vs. THF

[4-(Oxetan-3-yloxy)-phenyl]-methanol Application Scenarios


Lipophilicity Reduction in Lead Optimisation

[1] PubChem. [4-(Oxetan-3-yloxy)-phenyl]-methanol. CID 84657291. https://pubchem.ncbi.nlm.nih.gov/compound/84657291; ChemBase. 4-(Hydroxymethyl)phenol. https://en.chembase.cn.

Oxetane-Containing Kinase Inhibitor Intermediates

[1] Wuitschik, G. et al. J. Med. Chem. 2010, 53, 3227‑3246; Rojas, J. J.; Bull, J. A. J. Med. Chem. 2023, 66, 13089‑13132.

Conformationally Restricted Linkers for PROTAC Design

[1] Aladdin Scientific. Oxetane: Property‑Window Optimization Guide, 2026; Rojas, J. J.; Bull, J. A. J. Med. Chem. 2023, 66, 13089‑13132.

Metabolic Stability-Driven Fragment Replacement

[1] Toselli, F. et al. J. Med. Chem. 2019, 62, 7383‑7397; Rojas, J. J.; Bull, J. A. J. Med. Chem. 2023, 66, 13089‑13132.

Application
Selection Property
Validation Focus
Lipophilicity Reduction in Lead Optimisation
Low LogP, high polarity building block
LogD/LogP measurement in target series
Oxetane-Containing Kinase Inhibitor Intermediates
Synthetic entry to oxetane-decorated cores
Kinase selectivity and metabolic stability assays
Conformationally Restricted Linkers for PROTAC Design
Rigid oxetane spacer geometry
Ternary complex formation and linker SAR
Metabolic Stability-Driven Fragment Replacement
Oxetane as metabolically robust fragment
Microsomal stability and mEH pathway assessment
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